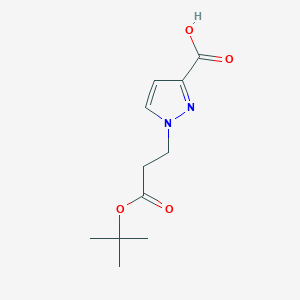

1-(3-tert-butoxy-3-oxopropyl)-1H-pyrazole-3-carboxylic acid

Description

1-(3-tert-Butoxy-3-oxopropyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a tert-butoxy-oxopropyl substituent. Pyrazole-carboxylic acids are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity and ability to act as ligands or bioactive cores. The tert-butoxy group is commonly employed as a protecting group for carboxylic acids or ketones, enhancing stability during synthetic processes .

Properties

IUPAC Name |

1-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-9(14)5-7-13-6-4-8(12-13)10(15)16/h4,6H,5,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLNGXGOSFSYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN1C=CC(=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-tert-butoxy-3-oxopropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the tert-butoxy-3-oxopropyl intermediate: This step involves the reaction of tert-butyl alcohol with an appropriate acylating agent to form the tert-butoxy-3-oxopropyl intermediate.

Cyclization to form the pyrazole ring: The intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring through a cyclization reaction.

Introduction of the carboxylic acid group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-tert-butoxy-3-oxopropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tert-butoxy group and carboxylic acid group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic activities. A notable study demonstrated that modifications in the pyrazole structure, such as those seen in 1-(3-tert-butoxy-3-oxopropyl)-1H-pyrazole-3-carboxylic acid, enhance its efficacy against certain inflammatory pathways.

Case Study :

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results showed significant inhibition of COX enzymes, which are crucial in the inflammatory response .

Agricultural Science

In agricultural applications, this compound has been evaluated for its herbicidal properties. Pyrazole derivatives have been found to exhibit selective herbicidal activity against certain weed species while being less harmful to crops.

Data Table: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85 | |

| 1-(4-chloro-phenyl)-pyrazole | Echinochloa crus-galli | 90 | |

| 1-(5-methyl-pyrazolyl)-carboxylic acid | Setaria viridis | 75 |

Material Science

The compound is also explored for its potential use in synthesizing novel materials with specific properties. Its unique structure allows for the incorporation into polymers or as a ligand in coordination chemistry.

Application Example :

Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. A recent study demonstrated that films made from polyvinyl chloride (PVC) blended with pyrazole compounds exhibited improved tensile strength and thermal resistance compared to pure PVC .

Mechanism of Action

The mechanism of action of 1-(3-tert-butoxy-3-oxopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparison

*Molecular weight calculated based on formula.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl group in enhances acidity (lower pKa) compared to alkyl or alkoxy substituents. Fluorinated Chains: Compounds and incorporate fluorine atoms, improving metabolic stability and lipophilicity, which are advantageous in drug design.

Functional Group Diversity :

Physicochemical and Reactivity Trends

- Acidity : The pKa of pyrazole-carboxylic acids is influenced by substituents. For example, the chlorophenyl derivative likely has a pKa near ~3.8–4.0 (similar to benzoic acid analogs), while fluorinated alkyl chains may slightly lower acidity due to inductive effects.

- Solubility : Fluorinated compounds (e.g., ) exhibit lower aqueous solubility compared to hydroxyl or amine-containing analogs, necessitating organic solvents for reactions.

- Synthetic Utility : The tert-butoxy group in the target compound and facilitates deprotection under acidic conditions (e.g., HCl in dioxane), enabling controlled synthesis of free carboxylic acids.

Biological Activity

1-(3-tert-butoxy-3-oxopropyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

The compound has the following chemical characteristics:

- Chemical Formula : C12H18N2O4

- CAS Number : 1856064-46-4

- Molecular Weight : 250.28 g/mol

- Appearance : White to pale yellow solid

- Solubility : Soluble in organic solvents

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar pyrazole compounds against various fungi and bacteria, suggesting that modifications in the molecular structure can enhance activity against specific pathogens .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. It is believed to modulate key signaling pathways involved in inflammation, potentially inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) which are critical in inflammatory processes .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor functions involved in inflammation and microbial growth .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Pyrazole derivative | Antimicrobial, Anti-inflammatory |

| 1-(3-tert-butoxy-3-oxopropyl)-1H-pyrazole-4-carboxylic acid | Pyrazole derivative | Antifungal |

| 3-tert-butoxy-3-oxopropanoic acid | Aliphatic carboxylic acid | Moderate antimicrobial activity |

This table illustrates how structural variations impact biological activity. The position of functional groups on the pyrazole ring can significantly influence the compound's efficacy against various biological targets.

Study on Antifungal Activity

A comparative study assessed the antifungal activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited higher efficacy against phytopathogenic fungi than established fungicides like boscalid .

Research on Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of pyrazole compounds. It was found that specific modifications led to enhanced inhibition of pro-inflammatory cytokines in cell models, suggesting a promising avenue for therapeutic development .

Q & A

Q. What are the recommended synthetic routes for 1-(3-tert-butoxy-3-oxopropyl)-1H-pyrazole-3-carboxylic acid, and what analytical techniques validate its purity and structure?

Answer: The synthesis of pyrazole-carboxylic acid derivatives typically involves coupling reactions or functional group transformations. For example, ester-protected intermediates (e.g., tert-butoxy groups) are common to preserve carboxylic acid functionality during synthesis. A plausible route includes:

- Step 1: Alkylation of 1H-pyrazole-3-carboxylic acid with tert-butyl acrylate derivatives under Mitsunobu or nucleophilic substitution conditions .

- Step 2: Deprotection of the tert-butoxy group under acidic conditions (e.g., TFA) to yield the carboxylic acid.

Analytical validation:

Q. How should researchers handle and store this compound to ensure stability, and what are the critical parameters affecting its degradation?

Answer:

- Handling: Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .

- Storage: Store in sealed, airtight containers under inert gas (N or Ar) at –20°C. Avoid moisture and light, as tert-butoxy esters are prone to hydrolysis under acidic/alkaline conditions .

- Degradation factors:

Advanced Research Questions

Q. How can computational modeling predict the reactivity or interaction of this compound with biological targets, and what software/parameters are optimal?

Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase, histone deacetylase) based on structural analogs . Key parameters:

- DFT calculations: Gaussian 09 with B3LYP/6-31G* basis set to analyze electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .

Q. What strategies resolve contradictions in reported biological activities of similar pyrazole-carboxylic acid derivatives?

Answer:

- Data normalization: Account for variations in assay conditions (e.g., cell lines, incubation times). For example, anti-proliferative effects may differ between prostate (PC-3) and breast cancer (MCF-7) models .

- Structure-activity relationship (SAR) analysis: Compare substituent effects:

- Meta-analysis: Use tools like RevMan to statistically aggregate data from studies with conflicting results (e.g., IC values for mTOR inhibition) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can reaction optimization address them?

Answer:

- Key challenges:

- Process optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.